molecular formula C6H8 B3031559 Ethynylcyclobutane CAS No. 50786-62-4

Ethynylcyclobutane

Cat. No.: B3031559
CAS No.: 50786-62-4
M. Wt: 80.13 g/mol
InChI Key: GAXSIWLVORHPTJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethynylcyclobutane is an organic compound with the molecular formula C₆H₈. It consists of a cyclobutyl group attached to an ethynyl group (C≡CH). This compound is known for its unique structure and reactivity, making it a valuable intermediate in organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of ethynylcyclobutane typically involves the introduction of an ethynyl group into a cyclobutane molecule. This can be achieved through various methods:

Industrial Production Methods: In industrial settings, this compound is produced by reacting cyclobutane with a suitable acid or base catalyst. The reaction conditions are optimized to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions: Ethynylcyclobutane undergoes various chemical reactions due to its active olefin characteristics:

    Addition Reactions: The ethynyl group can participate in electrophilic addition reactions.

    Cyclization Reactions: The compound can undergo cyclization reactions to form more complex ring structures.

    Protonation: this compound can be protonated with other compounds.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include substituted cyclobutanes and various cyclized compounds, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Ethynylcyclobutane has a wide range of applications in scientific research:

    Chemistry: It serves as a valuable intermediate in the synthesis of high-valent compounds and biologically active molecules.

    Biology: Researchers use this compound derivatives to study enzyme mechanisms and protein interactions.

    Medicine: The compound is explored for its potential in drug development, particularly in the synthesis of novel pharmaceuticals.

    Industry: this compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which ethynylcyclobutane exerts its effects involves its ability to participate in various chemical reactions. The ethynyl group can interact with molecular targets, leading to the formation of new chemical bonds and structures. These interactions are facilitated by the compound’s unique electronic properties and reactivity .

Comparison with Similar Compounds

Uniqueness: this compound stands out due to its combination of a cyclobutyl group and an ethynyl group, which imparts distinct reactivity and versatility in chemical synthesis. This makes it a valuable compound for researchers and industrial applications .

Properties

IUPAC Name

ethynylcyclobutane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8/c1-2-6-4-3-5-6/h1,6H,3-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAXSIWLVORHPTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1CCC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40198819
Record name Ethynylcyclobutane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40198819
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

80.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50786-62-4
Record name Ethynylcyclobutane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050786624
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethynylcyclobutane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40198819
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ethynylcyclobutane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethynylcyclobutane
Reactant of Route 2
Ethynylcyclobutane
Reactant of Route 3
Reactant of Route 3
Ethynylcyclobutane
Reactant of Route 4
Reactant of Route 4
Ethynylcyclobutane
Reactant of Route 5
Ethynylcyclobutane
Reactant of Route 6
Ethynylcyclobutane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.